molecular formula C15H14BrN3S B2625564 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide CAS No. 1584698-57-6

2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide

Cat. No. B2625564
M. Wt: 348.26
InChI Key: YTLSPCXUPCTKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide, also known as MPTI, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives and has a molecular formula of C15H12BrN4S. MPTI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Scientific Research Applications

Heterocyclic Chemistry and Pharmacological Activities

1,3,4-Thiadiazole derivatives, including compounds similar to 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide, are key in heterocyclic chemistry due to their extensive pharmacological activities. These activities are attributed to the toxophoric N2C2S moiety present in these compounds. Research indicates these derivatives possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The pursuit of new drugs often involves the development of hybrid molecules combining different moieties into one frame, leading to compounds with interesting biological profiles. This review highlights the importance of 1,3,4-thiadiazole derivatives in drug development due to their versatile pharmacological potentials (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).

Synthesis of Heterocycles

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which share a conceptual similarity with the target compound, underlines their value as building blocks for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The reactivity of DCNP and its derivatives in generating versatile cynomethylene dyes from a broad range of precursors highlights innovative transformations that could be applicable to the synthesis and application of 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide in medicinal chemistry and dye manufacturing (M. A. Gomaa, H. Ali, 2020).

Biological Activity of Heterocyclic Systems

The pharmacological potential of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, similar to the target compound, has been established through various studies. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-thiadiazole or 1,3,4-oxadiazole core with different heterocycles often leads to a synergistic effect, enhancing their pharmacological efficacy. This makes them crucial in the development of new drug-like molecules with potential applications in medicine (M. Lelyukh, 2019).

Ionic Liquids and Polysaccharide Interaction

Research into ionic liquids (ILs), such as imidazolium chloride and bromide derivatives, focuses on their interaction with polysaccharides like cellulose. These studies are relevant for understanding how compounds like 2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide could interact in various solvents and potentially influence chemical modifications of biopolymers. ILs serve as solvents for cellulose, facilitating its modification under mild conditions. This insight is vital for exploring the applications of thiadiazolium bromide derivatives in material science and chemical engineering (T. Heinze et al., 2008).

properties

IUPAC Name

2-methyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S.BrH/c1-18-14(12-8-4-2-5-9-12)17-15(19-18)16-13-10-6-3-7-11-13;/h2-11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLSPCXUPCTKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-5-(phenylamino)-1,2,4-thiadiazol-2-ium bromide

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